4-[3-(chloromethyl)-1H-pyrazol-5-yl]pyridine hydrochloride
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Overview
Description
4-[3-(chloromethyl)-1H-pyrazol-5-yl]pyridine hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structure, which combines a pyrazole ring with a pyridine ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(chloromethyl)-1H-pyrazol-5-yl]pyridine hydrochloride typically involves the reaction of 4-hydroxymethylpyridine with thionyl chloride in the presence of an inert atmosphere. The reaction is carried out at low temperatures, around -10°C, and is followed by the addition of a base such as sodium sulfate. The product is then purified through recrystallization using a mixture of ether and isopropanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[3-(chloromethyl)-1H-pyrazol-5-yl]pyridine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or methanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides.
Scientific Research Applications
4-[3-(chloromethyl)-1H-pyrazol-5-yl]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[3-(chloromethyl)-1H-pyrazol-5-yl]pyridine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyrazole and pyridine rings can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(chloromethyl)pyridine hydrochloride: Similar in structure but lacks the pyrazole ring.
4-(chloromethyl)pyridine hydrochloride: Similar but does not have the pyrazole substitution.
2-(chloromethyl)pyridine hydrochloride: Another structural isomer with different reactivity.
Uniqueness
The uniqueness of 4-[3-(chloromethyl)-1H-pyrazol-5-yl]pyridine hydrochloride lies in its combined pyrazole and pyridine structure, which imparts distinct chemical and biological properties. This dual-ring system allows for a broader range of interactions and applications compared to its simpler counterparts .
Properties
Molecular Formula |
C9H9Cl2N3 |
---|---|
Molecular Weight |
230.09 g/mol |
IUPAC Name |
4-[5-(chloromethyl)-1H-pyrazol-3-yl]pyridine;hydrochloride |
InChI |
InChI=1S/C9H8ClN3.ClH/c10-6-8-5-9(13-12-8)7-1-3-11-4-2-7;/h1-5H,6H2,(H,12,13);1H |
InChI Key |
PFTSCPJIGYTMNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=C2)CCl.Cl |
Origin of Product |
United States |
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